molecular formula C21H20N2 B12674859 1-Methyl-6-(2-(4-quinolinyl)vinyl)-1,2,3,4-tetrahydroquinoline CAS No. 1586-53-4

1-Methyl-6-(2-(4-quinolinyl)vinyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B12674859
CAS No.: 1586-53-4
M. Wt: 300.4 g/mol
InChI Key: IUOSGMBZMKHNBN-CSKARUKUSA-N
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Description

1-Methyl-6-(2-(4-quinolinyl)vinyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-6-(2-(4-quinolinyl)vinyl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the condensation of 4-quinolinecarboxaldehyde with 1-methyl-1,2,3,4-tetrahydroquinoline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6-(2-(4-quinolinyl)vinyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

1-Methyl-6-(2-(4-quinolinyl)vinyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-6-(2-(4-quinolinyl)vinyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    4-Hydroxyquinoline: Known for its antimicrobial properties.

    2-Methylquinoline: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

1-Methyl-6-(2-(4-quinolinyl)vinyl)-1,2,3,4-tetrahydroquinoline is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its ability to undergo various chemical reactions and its diverse research applications make it a valuable compound in scientific research.

Properties

CAS No.

1586-53-4

Molecular Formula

C21H20N2

Molecular Weight

300.4 g/mol

IUPAC Name

4-[(E)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethenyl]quinoline

InChI

InChI=1S/C21H20N2/c1-23-14-4-5-18-15-16(9-11-21(18)23)8-10-17-12-13-22-20-7-3-2-6-19(17)20/h2-3,6-13,15H,4-5,14H2,1H3/b10-8+

InChI Key

IUOSGMBZMKHNBN-CSKARUKUSA-N

Isomeric SMILES

CN1CCCC2=C1C=CC(=C2)/C=C/C3=CC=NC4=CC=CC=C34

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C=CC3=CC=NC4=CC=CC=C34

Origin of Product

United States

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